molecular formula C26H18 B371665 6-(2-Phenylvinyl)chrysene

6-(2-Phenylvinyl)chrysene

Cat. No.: B371665
M. Wt: 330.4g/mol
InChI Key: YXKDWJWVQCHFMJ-PFONDFGASA-N
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Description

6-(2-Phenylvinyl)chrysene is a polycyclic aromatic hydrocarbon (PAH) derivative in which a phenylvinyl substituent is attached to the 6-position of the chrysene core. Chrysene itself is a four-ring PAH (C₁₈H₁₂) commonly associated with combustion by-products and environmental pollutants . The addition of the 2-phenylvinyl group introduces extended π-conjugation and steric effects, which significantly alter its electronic, optical, and chemical properties compared to unsubstituted chrysene. Such modifications are of interest in materials science, particularly for organic light-emitting diodes (OLEDs) and other optoelectronic applications, where extended conjugation enhances electroluminescent efficiency .

Properties

Molecular Formula

C26H18

Molecular Weight

330.4g/mol

IUPAC Name

6-[(Z)-2-phenylethenyl]chrysene

InChI

InChI=1S/C26H18/c1-2-8-19(9-3-1)14-15-21-18-26-22-11-5-4-10-20(22)16-17-25(26)24-13-7-6-12-23(21)24/h1-18H/b15-14-

InChI Key

YXKDWJWVQCHFMJ-PFONDFGASA-N

SMILES

C1=CC=C(C=C1)C=CC2=CC3=C(C=CC4=CC=CC=C43)C5=CC=CC=C52

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C2=CC3=C(C=CC4=CC=CC=C43)C5=CC=CC=C52

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC3=C(C=CC4=CC=CC=C43)C5=CC=CC=C52

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties
Compound Molecular Formula Substituent Position Key Features
6-(2-Phenylvinyl)chrysene C₂₆H₁₈ 6-position Extended π-conjugation; enhanced luminescence potential
Chrysene C₁₈H₁₂ - Baseline PAH; carcinogenic; low solubility in polar solvents
Methylchrysene C₁₉H₁₄ Varied (e.g., 3-methyl) Increased hydrophobicity; reduced reactivity compared to vinyl derivatives
Benzo(a)pyrene C₂₀H₁₂ Fused benzo ring Five-ring PAH; high carcinogenicity; strong UV absorption

Key Observations :

  • This contrasts with methylchrysene, where alkyl substituents minimally affect conjugation but increase hydrophobicity .
  • Reactivity: Benzo(a)pyrene, a structurally related five-ring PAH, exhibits higher carcinogenicity due to its bay-region diol epoxide metabolites, a feature absent in chrysene derivatives .
  • Optoelectronic Potential: Unlike unmodified chrysene, this compound’s extended π-system aligns with the design principles of organic electroluminescent materials, which require efficient electron-hole recombination and high quantum yields .

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